S 135

Description

Properties

CAS No. |

104679-67-6 |

|---|---|

Molecular Formula |

C15H11N3OS |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

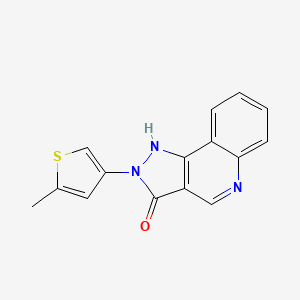

2-(5-methylthiophen-3-yl)-1H-pyrazolo[4,3-c]quinolin-3-one |

InChI |

InChI=1S/C15H11N3OS/c1-9-6-10(8-20-9)18-15(19)12-7-16-13-5-3-2-4-11(13)14(12)17-18/h2-8,17H,1H3 |

InChI Key |

WFXKQEFHXHUMSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo(4,3-c)quinolin-3-one S 135 S-135 |

Origin of Product |

United States |

Foundational & Exploratory

Unidentified Pharmacological Agent: Compound S 135

A comprehensive search for a therapeutic agent or research compound designated "Compound S 135" has yielded no identification of such a substance in publicly available scientific and pharmacological literature. The requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be provided as the subject does not appear to be a recognized entity in the field of drug development.

Initial investigations into scientific databases and commercial chemical supplier catalogs did not reveal any drug, biologic, or investigational compound with the specific identifier "Compound this compound." The search results were primarily associated with unrelated products and course identifiers, including:

-

Industrial Products: A substance referred to as "Compound S" is marketed as a cleaning agent for popcorn kettles to reduce carbon buildup.[1][2] Additionally, "Struktol SU 135" and "Struktol SU 135A" are trade names for preparations of insoluble sulfur used as a vulcanizing agent in the rubber industry.[3][4] These materials are not intended for therapeutic use.

-

Academic Course Codes: The designation "135" is frequently used for pharmacology-related courses at various educational institutions, such as "ADthis compound - Pharmacology and the Physiological Effects of Addiction," "MP135 Pharmacology - Allied Health," and "NRSG 135 - Nursing Pharmacology."[5][6][7]

-

Regulatory and Document Numbering: In some contexts, "this compound" appears as a section or page number within documents, such as clinical practice guidelines, and is not a designation for a compound.[8]

It is possible that "Compound this compound" may be an internal, proprietary name for a compound within a research organization that has not been disclosed publicly. Alternatively, the designation may be a misnomer or contain a typographical error. Without further clarifying information on the chemical structure, therapeutic target, or origin of this designation, a detailed technical guide as requested by researchers, scientists, and drug development professionals cannot be compiled.

References

- 1. beachcitieswholesalers.com [beachcitieswholesalers.com]

- 2. badgerpopcorn.com [badgerpopcorn.com]

- 3. struktol.com [struktol.com]

- 4. struktol.de [struktol.de]

- 5. napavalley.edu [napavalley.edu]

- 6. MP135 Pharmacology - Allied Health | Class Schedule at PCC [pcc.edu]

- 7. NRSG 135 - Nursing Pharmacology - [catalog.mtech.edu]

- 8. kdigo.org [kdigo.org]

S 135 chemical structure and properties

An in-depth analysis of scientific and chemical databases reveals that "S 135" is not a recognized or publicly documented chemical compound. Searches for this designation do not yield information on a specific chemical structure, properties, or associated experimental data.

The identifier "this compound" appears in various unrelated contexts, including:

-

Designations for biological samples or strains in specific research studies.

-

Internal project codes within pharmaceutical or chemical companies that are not publicly disclosed.

-

Typographical errors in chemical nomenclature.

Without a more specific identifier, such as a CAS Registry Number, IUPAC name, or a reference to a publication where "this compound" is described, it is not possible to provide the requested technical guide.

Researchers, scientists, and drug development professionals seeking information on a chemical compound are advised to use standardized and universally recognized identifiers to ensure accurate and reliable data retrieval. If "this compound" is a novel or proprietary compound, information would be limited to internal documentation or specific publications from the discovering entity.

An In-depth Technical Guide to the Synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of the novel heterocyclic compound, 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. This molecule incorporates two key pharmacophoric fragments: 1,2,4-triazole and piperazine, which are prevalent in a wide range of biologically active compounds. The synthetic route involves a straightforward and efficient S-alkylation reaction.

Molecular Structure and Properties

The target compound is synthesized via the formation of a thioether linkage between 4-phenyl-4H-1,2,4-triazole-3-thiol and 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one. This nucleophilic substitution reaction provides a good yield of the desired product.

| Compound Name | 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one |

| Molecular Formula | C₂₀H₂₀ClN₅OS |

| Molecular Weight | 413.924 g/mol |

| Appearance | Solid |

| Melting Point | 154.7–155.8 °C[1] |

| Yield | 70%[1] |

Experimental Protocols

The synthesis of the target compound is achieved through a two-step process, starting with the preparation of the key intermediates.

Synthesis of Intermediates

-

4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1): This intermediate is synthesized by reacting formic acid hydrazide with phenyl isothiocyanate to form 1-formyl-4-phenyl-3-thiosemicarbazide. The subsequent cyclization of the thiosemicarbazide derivative under reflux with a 2% sodium hydroxide solution yields 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with a reported yield of 71%.[1]

-

2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Compound 2): This chloroacetyl derivative is obtained through the acylation of 1-(4-chlorophenyl)piperazine with chloroacetyl chloride in dioxane.[1] This reaction proceeds with a high yield of 84%.[1]

Synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one (Compound 3)

The final product is synthesized via S-alkylation under alkaline conditions.[1]

Materials:

-

4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1) (0.56 g, 3.2 mmol)[1]

-

2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Compound 2) (0.86 g, 3.2 mmol)[1]

-

Potassium hydroxide (0.18 g, 3.2 mmol)[1]

-

Ethanol (15 mL)[1]

-

Water (50 mL)[1]

-

Isopropanol (for recrystallization)[1]

Procedure:

-

A solution of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1) and potassium hydroxide is prepared in ethanol.[1]

-

To this solution, 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Compound 2) is added.[1]

-

The reaction mixture is heated under reflux for 30 minutes.[1]

-

Upon completion of the reaction, the mixture is poured into water.[1]

-

The resulting solid precipitate is filtered, washed with water, and dried.[1]

-

The crude product is purified by recrystallization from isopropanol to afford the final compound.[1]

Characterization Data

The structure of the synthesized compound was confirmed by various spectroscopic methods and elemental analysis.

| Analysis | Result |

| Elemental Analysis | Calculated for C₂₀H₂₀ClN₅OS: C 58.03%, H 4.87%, N 16.92%. Found: C 57.94%, H 4.82%, N 16.95%.[1] |

| ¹H NMR | Signals observed in the typical 3.05–3.57 ppm range, with a coupling constant of 7.3 Hz.[1] |

| ¹³C NMR | Carbonyl carbon signal at 165.8 ppm. Aliphatic carbon signals at 37.1 ppm (CH₂S) and 41.8, 45.6, 48.3, 48.7 ppm (piperazine CH₂ groups).[1] |

| DEPT-135 | The four CH₂ groups of the piperazine fragment appeared as negative signals.[1] |

| FT-IR | Data confirms the presence of functional groups. |

| 2D NMR (COSY, NOESY, HSQC, HMBC) | Further confirms the structural assignment.[1] |

The absence of a signal for the C=S group in the ¹³C NMR spectrum confirms that the S-alkylation was the successful reaction pathway.[1]

Visualizations

Reaction Scheme

Caption: Synthetic pathway for the target compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide on the Core Mechanism of Action of S-135

Disclaimer: The information presented in this technical guide is based on publicly available scientific literature. The compound S-135, identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a research chemical, and detailed quantitative data and specific experimental protocols from its primary studies are not fully available in the public domain. This guide provides a comprehensive overview of its mechanism of action based on the reported pharmacological effects and the established principles of its drug class.

Executive Summary

S-135 is a potent and high-affinity benzodiazepine receptor inverse agonist.[1] Unlike conventional benzodiazepines which enhance the inhibitory effects of gamma-aminobutyric acid (GABA), S-135 produces the opposite pharmacological effects, leading to an activation of central nervous system functions.[1] Preclinical studies have demonstrated its potential as an antidepressant and a cognitive enhancer.[1] This document elucidates the core mechanism of action of S-135, detailing its interaction with the GABA-A receptor complex, the resultant signaling cascade, and the experimental frameworks used to characterize its pharmacological profile.

Core Mechanism of Action: Benzodiazepine Receptor Inverse Agonism

The primary molecular target of S-135 is the benzodiazepine binding site on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.

Interaction with the GABA-A Receptor

The GABA-A receptor is a pentameric protein complex that forms a chloride ion (Cl-) channel. When the endogenous neurotransmitter GABA binds to its recognition sites on the receptor, the channel opens, allowing an influx of Cl- ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.

Benzodiazepine agonists, such as diazepam, bind to an allosteric site on the GABA-A receptor (the benzodiazepine site) and potentiate the action of GABA, increasing the frequency of channel opening and enhancing the inhibitory signal.

In contrast, S-135, as a benzodiazepine receptor inverse agonist, binds to the same site but induces a conformational change in the receptor that reduces the effect of GABA.[2][3] This leads to a decrease in the frequency of chloride channel opening, thereby reducing neuronal inhibition and promoting a state of increased neuronal excitability.[2] This action is distinct from competitive antagonists, which bind to the receptor without affecting its intrinsic activity.[2]

Signaling Pathway

The signaling pathway modulated by S-135 is central to neuronal excitability. By attenuating the inhibitory GABAergic tone, S-135 indirectly facilitates the activity of excitatory neurotransmitter systems. This net increase in neuronal firing in specific brain regions is believed to underlie its observed pharmacological effects.

References

The Biological Activity of S-135: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-135, chemically identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a novel compound that has garnered interest for its potential to modulate brain function. Classified as a benzodiazepine receptor inverse agonist, S-135 exhibits pharmacological effects that are diametrically opposed to those of conventional benzodiazepine drugs, such as diazepam. While benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties, S-135 has been shown to possess antidepressive and memory-enhancing capabilities. This technical guide provides a comprehensive overview of the currently available data on the biological activity of S-135, including its mechanism of action, and detailed experimental protocols for the key assays used in its evaluation.

Core Mechanism of Action: Benzodiazepine Receptor Inverse Agonism

S-135 exerts its effects by binding with high affinity to the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating the primary inhibitory neurotransmission in the central nervous system.

Unlike benzodiazepine agonists which enhance the effect of GABA, S-135, as an inverse agonist, binds to the receptor and reduces the influx of chloride ions. This action leads to a decrease in the inhibitory signaling, resulting in an overall increase in neuronal excitability. This increase in neuronal activity in specific brain regions is believed to underlie the observed biological effects of S-135.

Quantitative Data Summary

| Biological Activity | Effect of S-135 | Experimental Model | Citation |

| Convulsive Activity | Non-convulsive on its own | Mice | [1] |

| Pro-convulsant Activity | Potentiates pentylenetetrazole-induced convulsions | Mice | [1] |

| Motor System Effects | Potentiates crossed extensor reflex | Rats | [1] |

| Anesthetic Antagonism | Antagonizes pentobarbital-induced anesthesia | Mice | [1] |

| Neuroleptic Antagonism | Antagonizes tetrabenazine-induced ptosis | Mice | [1] |

| Antidepressant-like Activity | Antagonizes reserpine-induced hypoactivity | Mice | [1] |

| Antidepressant-like Activity | Shortens immobilization time in the despair test | Mice | [1] |

| Memory Effects | Antagonizes amnesia in passive avoidance tasks | Mice and Rats | [1] |

| Brain Metabolism | Enhances glucose utilization in memory and arousal-related brain areas | Not specified | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of S-135's biological activity. These protocols are representative of standard pharmacological assays and are intended to provide a framework for understanding the experimental basis of the reported findings.

Benzodiazepine Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the benzodiazepine receptor.

a. Materials:

-

Rodent brain tissue (e.g., cortex or hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]-Flunitrazepam)

-

Test compound (S-135) at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled diazepam)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

b. Protocol:

-

Prepare a crude membrane fraction from the brain tissue by homogenization followed by centrifugation.

-

Resuspend the membrane pellet in fresh homogenization buffer.

-

In a series of tubes, add a constant concentration of the radioligand and varying concentrations of the test compound (S-135).

-

For determining non-specific binding, add the radioligand and a saturating concentration of an unlabeled benzodiazepine agonist to a separate set of tubes.

-

Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC_50 value of S-135 (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the inhibitory constant (K_i).

Passive Avoidance Task

This task assesses the effect of a compound on learning and memory.

a. Apparatus:

-

A two-chambered apparatus with one illuminated ("safe") compartment and one dark ("aversive") compartment, connected by a closable door. The floor of the dark compartment is equipped with an electric grid.

b. Protocol:

-

Acquisition Trial:

-

Place a mouse in the illuminated compartment.

-

After a short habituation period, open the door between the compartments.

-

Rodents have a natural preference for dark environments and will typically enter the dark compartment.

-

Once the mouse has fully entered the dark compartment, close the door and deliver a mild, brief electric foot shock.

-

Remove the mouse from the apparatus.

-

-

Retention Trial (typically 24 hours later):

-

Administer S-135 or a vehicle control to the mice at a predetermined time before the retention trial.

-

Place the mouse back into the illuminated compartment.

-

Open the door and measure the latency to enter the dark compartment.

-

An increased latency to enter the dark compartment is interpreted as a measure of memory retention of the aversive experience.

-

A shorter latency in amnesic models (e.g., scopolamine-induced amnesia) and a reversal of this effect by S-135 would indicate a memory-enhancing property.

-

Despair Test (Forced Swim Test)

This test is used to screen for antidepressant-like activity.

a. Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., to a depth of 15 cm) at a controlled temperature (e.g., 23-25°C).

b. Protocol:

-

Pre-swim Session (optional, but common):

-

Place the mouse in the water-filled cylinder for a 15-minute period 24 hours before the test session. This is to induce a state of "despair."

-

-

Test Session:

-

Administer S-135 or a vehicle control to the mice at a predetermined time before the test.

-

Place the mouse in the cylinder and record its behavior for a set period (e.g., 6 minutes).

-

The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

-

Visualizations

Signaling Pathway of S-135 at the GABA-A Receptor

Caption: Signaling pathway of S-135 as a GABA-A receptor inverse agonist.

Experimental Workflow for the Passive Avoidance Task

Caption: Workflow of the two-day passive avoidance experiment.

Logical Relationship of S-135's Biological Activities

Caption: Logical flow from mechanism to observed biological effects of S-135.

References

An In-depth Technical Guide to the Research Chemical S-135

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-135, with the chemical name 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a novel research chemical belonging to the pyrazoloquinoline class.[1] It has garnered interest in the scientific community for its activity as a benzodiazepine receptor inverse agonist. Unlike conventional benzodiazepine agonists which produce sedative, anxiolytic, and muscle-relaxant effects, S-135 elicits the opposite pharmacological responses.[2] This technical guide provides a comprehensive overview of the background, mechanism of action, and pharmacological effects of S-135, based on available scientific literature.

Chemical Background

IUPAC Name: 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Chemical Structure:

Figure 1: Chemical structure of S-135.

Synthesis

A potential synthetic pathway could involve the condensation of a substituted 4-chloro-3-formylquinoline with a substituted hydrazine, followed by an intramolecular cyclization to yield the pyrazolo[4,3-c]quinolin-3-one core. The 5-methylthien-3-yl substituent would be introduced via the corresponding hydrazine derivative.

Mechanism of Action

S-135 functions as a benzodiazepine receptor inverse agonist . It binds with high affinity to the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, but in a manner that produces the opposite effect of traditional benzodiazepine agonists like diazepam.[2]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore. The binding of GABA to its receptor causes the channel to open, leading to an influx of Cl⁻ ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepine agonists enhance the effect of GABA, increasing the frequency of channel opening and promoting greater Cl⁻ influx, which results in sedation and anxiolysis.

Figure 2: Simplified GABA-A receptor signaling pathway and modulation by benzodiazepine ligands.

Action of S-135

As an inverse agonist, S-135 binds to the benzodiazepine site and is thought to stabilize a conformation of the GABA-A receptor that is less responsive to GABA. This results in a decrease in the frequency of chloride channel opening, leading to a reduction in the inhibitory GABAergic tone and an overall increase in neuronal excitability. This mechanism underlies the stimulant and anxiogenic-like effects observed with inverse agonists.

Pharmacological Effects and Quantitative Data

Preclinical studies, primarily in rodent models, have demonstrated a range of pharmacological effects for S-135, consistent with its role as a benzodiazepine receptor inverse agonist.[2]

| Parameter | Species | Assay | Result | Reference |

| Binding Affinity | - | Benzodiazepine Receptor Binding | High Affinity | [2] |

| Convulsant Activity | Mouse | Pentylenetetrazole (PTZ) Potentiation | Potentiated subconvulsive doses of PTZ | [2] |

| Anesthetic Antagonism | Mouse | Pentobarbital-induced Anesthesia | Antagonized sleeping time | [2] |

| Antidepressant-like Activity | Mouse | Despair Test (Forced Swim Test) | Shortened immobilization time | [2] |

| Cognitive Effects | Mouse, Rat | Passive Avoidance Task | Antagonized amnesia | [2] |

| Metabolic Activity | Rat | Brain Glucose Utilization | Enhanced in memory and arousal-related areas | [2] |

Table 1: Summary of Pharmacological Effects of S-135. Specific quantitative data (e.g., Ki, IC50, ED50) are not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the specific studies involving S-135 are not fully described in the available abstracts. However, standard pharmacological procedures for evaluating benzodiazepine receptor ligands can be outlined.

Benzodiazepine Receptor Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to the benzodiazepine receptor.

Figure 3: General workflow for a benzodiazepine receptor binding assay.

Key Reagents and Conditions:

-

Tissue: Rodent cerebral cortex is a common source of benzodiazepine receptors.

-

Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4).

-

Radioligand: A tritiated benzodiazepine agonist or antagonist (e.g., [³H]flunitrazepam, [³H]Ro 15-1788).

-

Incubation: Performed at a specific temperature (e.g., 0-4°C or 37°C) for a duration sufficient to reach equilibrium.

-

Data Analysis: Competitive binding data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (General Methodologies)

-

Pentylenetetrazole (PTZ) Potentiation: Animals are pre-treated with S-135 at various doses, followed by the administration of a sub-convulsive dose of PTZ. The latency to and incidence of seizures are recorded. An inverse agonist is expected to decrease the seizure threshold.

-

Antagonism of Pentobarbital-induced Anesthesia: Animals are administered S-135 prior to a sleep-inducing dose of pentobarbital. The latency to the loss of the righting reflex and the duration of sleep are measured. An inverse agonist is expected to decrease the duration of sleep.

-

Forced Swim Test (Porsolt's Test): Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile.

-

Passive Avoidance Task: This task assesses learning and memory. On a training day, an animal is placed in a brightly lit chamber connected to a dark chamber. Upon entering the dark chamber, the animal receives a mild foot shock. On the test day, the latency to enter the dark chamber is measured. A longer latency indicates improved memory of the aversive stimulus.

Conclusion

S-135 is a pyrazoloquinoline derivative that acts as a high-affinity inverse agonist at the benzodiazepine binding site of the GABA-A receptor. Its pharmacological profile is characterized by effects that are opposite to those of classical benzodiazepines, including pro-convulsant, analeptic, and potential antidepressant and nootropic properties. Further research is required to fully elucidate its therapeutic potential and to obtain more detailed quantitative pharmacological data. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of S-135 and related compounds.

References

DEPT-135 NMR Spectroscopy: A Technical Guide for Structural Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Distortionless Enhancement by Polarization Transfer (DEPT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routine one-dimensional NMR technique used to differentiate carbon atoms based on the number of attached protons. The DEPT-135 experiment, in particular, provides critical information for the structural elucidation of organic molecules by distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This is achieved by manipulating the phase of the carbon signals, where CH and CH₃ signals appear with a positive phase, and CH₂ signals exhibit a negative phase. Quaternary carbons, lacking directly attached protons, are not observed.[1][2] This guide provides an in-depth overview of the theoretical principles, experimental protocols, and data interpretation of DEPT-135 NMR, designed for professionals in chemical research and pharmaceutical development.

Core Principles of DEPT-135

The DEPT experiment is a pulse sequence that utilizes polarization transfer from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei.[3] This transfer significantly enhances the signal-to-noise ratio for protonated carbons compared to a standard ¹³C NMR experiment, which relies on the much smaller Nuclear Overhauser Effect (NOE).[3]

The experiment's ingenuity lies in a final, variable-angle proton pulse (θ) that edits the resulting ¹³C spectrum. The intensity and phase of a given ¹³C signal are modulated as a function of this angle and the number of protons attached to that carbon. The DEPT-135 experiment uses a final proton pulse of θ = 135°. The outcome of this specific angle is the characteristic phase difference:

-

CH (Methine): Positive signal

-

CH₂ (Methylene): Negative signal

-

CH₃ (Methyl): Positive signal

-

C (Quaternary): No signal (absent from the spectrum)

This clear differentiation makes DEPT-135 an invaluable tool for assigning carbon resonances in a molecule's spectrum.

The DEPT-135 Pulse Sequence

The DEPT pulse sequence is a series of precisely timed radiofrequency (RF) pulses and delays applied to both the ¹H and ¹³C channels. The central delay in the sequence (τ) is calibrated to the average one-bond carbon-proton coupling constant (¹J_CH) and is set to τ = 1 / (2 * ¹J_CH). This delay is critical for the evolution of the spin system that allows for the spectral editing.

The logical flow of the pulse sequence is visualized below. It begins with a 90° proton pulse, followed by the crucial evolution delay (τ), simultaneous 180° pulses on both ¹H and ¹³C channels, a second evolution delay, and finally the variable angle (135°) proton pulse and the 90° carbon pulse before signal acquisition.

References

Distortionless Enhancement by Polarization Transfer (DEPT): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful Nuclear Magnetic Resonance (NMR) spectroscopy technique that has become an indispensable tool for the structural elucidation of organic molecules. In the realm of drug discovery and development, where the precise characterization of novel chemical entities, metabolites, and impurities is paramount, DEPT provides a rapid and efficient method to determine the multiplicity of carbon atoms (CH, CH₂, CH₃). This guide offers an in-depth exploration of the theoretical principles, experimental protocols, and practical applications of DEPT NMR, with a focus on its utility for professionals in the pharmaceutical sciences.

The primary advantage of DEPT over a standard ¹³C NMR experiment is its ability to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups, information that is lost in a broadband proton-decoupled ¹³C spectrum.[1] This is achieved through a polarization transfer mechanism from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei, leading to a significant enhancement in the ¹³C signal.[2] The experiment is "distortionless" because it provides this information without the complex splitting patterns seen in proton-coupled ¹³C spectra.[2]

Theoretical Principles of DEPT

The DEPT experiment is a sophisticated pulse sequence that manipulates the nuclear spins of protons and carbons to generate spectra where the phase of the carbon signal is dependent on the number of attached protons.[3] This is achieved by exploiting the one-bond scalar coupling (¹J_CH_) between carbon and hydrogen atoms.

The DEPT Pulse Sequence

The basic DEPT pulse sequence consists of a series of radiofrequency (RF) pulses applied to both ¹H and ¹³C nuclei, with specific delay periods between them.[4] The key to the experiment is the final proton pulse, the angle of which (θ) is varied to produce different types of DEPT spectra.[5]

A simplified representation of the DEPT pulse sequence is as follows:

-

¹H Channel: 90°(x) - τ - 180°(x) - τ - θ(y) - Decouple

-

¹³C Channel: τ - 90°(x) - τ - 180° - τ - Acquire

Here, τ is a delay set to 1/(2 * ¹J_CH_). The final θ pulse on the proton channel is the "editing" pulse, and its value determines the outcome of the experiment.[5]

The Role of the Editing Pulse (θ)

The variation of the final proton pulse angle (θ) leads to the three main types of DEPT experiments:

-

DEPT-45 (θ = 45°): All protonated carbons (CH, CH₂, and CH₃) appear as positive signals.[3] This spectrum is useful for identifying all carbons with attached protons.

-

DEPT-90 (θ = 90°): Only methine (CH) carbons appear as positive signals.[3] CH₂ and CH₃ signals are nulled. This is the most direct way to identify CH groups.

-

DEPT-135 (θ = 135°): Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative (inverted) signals.[3]

Quaternary carbons, having no attached protons, do not show any signal in any of the DEPT spectra.[1] This allows for their unambiguous identification by comparing the DEPT spectra with the standard broadband decoupled ¹³C spectrum.

A Deeper Look: The Product Operator Formalism

To understand how the different carbon multiplicities are selected, we can use the product operator formalism, a quantum mechanical model that describes the evolution of the spin system.[6] The formalism tracks the state of the nuclear spins as a series of product operators.

The initial state of the system is longitudinal magnetization of the protons (I_z). The pulse sequence then manipulates this magnetization through various states of in-phase and anti-phase coherence. The final observable ¹³C signal intensity is proportional to the following expressions for each carbon type:

-

CH: sin(θ)

-

CH₂: sin(2θ)

-

CH₃: (3/4)(sin(θ) + sin(3θ))

By substituting the values of θ for DEPT-45, DEPT-90, and DEPT-135, we can derive the expected signal intensities and phases for each carbon type, as summarized in the table below.

Data Presentation and Interpretation

The key to utilizing DEPT is the systematic comparison of the different DEPT spectra with each other and with the standard ¹³C spectrum.

Summary of DEPT Signal Responses

| Carbon Type | DEPT-45 (θ=45°) | DEPT-90 (θ=90°) | DEPT-135 (θ=135°) |

| CH | + | + | + |

| CH₂ | + | 0 | - |

| CH₃ | + | 0 | + |

| Quaternary (C) | 0 | 0 | 0 |

'+' indicates a positive signal, '-' indicates a negative (inverted) signal, and '0' indicates no signal.

Step-by-Step Interpretation

-

Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. Any peak present in the ¹³C spectrum but absent in the DEPT-135 spectrum corresponds to a quaternary carbon.

-

Identify CH Carbons: The DEPT-90 spectrum directly shows only the CH carbons as positive peaks.

-

Identify CH₂ Carbons: The DEPT-135 spectrum shows CH₂ carbons as negative (inverted) peaks.

-

Identify CH₃ Carbons: In the DEPT-135 spectrum, both CH and CH₃ carbons appear as positive peaks. By subtracting the identified CH peaks (from the DEPT-90 spectrum) from the positive peaks in the DEPT-135 spectrum, the remaining positive peaks can be assigned to CH₃ groups.

Experimental Protocols

A successful DEPT experiment requires careful setup and calibration of the NMR spectrometer.

Sample Preparation

-

Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of a deuterated solvent is typically sufficient for a modern NMR spectrometer.

-

Solvent: Choose a deuterated solvent that fully dissolves the sample and does not have signals that overlap with regions of interest. Common solvents include CDCl₃, DMSO-d₆, and D₂O.

-

Purity: Ensure the sample is free of paramagnetic impurities, which can significantly broaden signals and affect the efficiency of polarization transfer.

Spectrometer Setup and Calibration

-

Tuning and Matching: The NMR probe must be properly tuned to the resonance frequencies of both ¹H and ¹³C and matched to the impedance of the spectrometer's electronics.

-

Locking and Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent.

-

Pulse Width Calibration: Accurate 90° pulse widths for both ¹H and ¹³C are crucial for clean spectral editing. These should be calibrated for each sample.

-

Setting the ¹J_CH_ Coupling Constant: The delay τ is calculated as 1/(2 * ¹J_CH_). An average value of 145 Hz is often used for sp³-hybridized carbons, and 160-220 Hz for sp² and sp-hybridized carbons. If possible, a more accurate value should be used based on the expected structure.

Acquisition Parameters

| Parameter | Description | Typical Value |

| d1 | Relaxation delay | 1-2 seconds |

| nt | Number of scans | Multiple of 8 or 16 for phase cycling |

| sw | Spectral width | Sufficient to cover all expected ¹³C signals |

| at | Acquisition time | 1-2 seconds |

| ¹J_CH_ | One-bond C-H coupling constant | 125 - 250 Hz |

Phase Cycling

Phase cycling is a crucial aspect of the DEPT experiment, used to select the desired coherence transfer pathways and suppress artifacts.[7] A typical four-step phase cycle for the final proton pulse (θ) and the receiver might be:

-

θ: x; Receiver: x

-

θ: y; Receiver: y

-

θ: -x; Receiver: -x

-

θ: -y; Receiver: -y

More complex phase cycling schemes are often employed in modern spectrometer software to further improve spectral quality.

Applications in Drug Development

DEPT NMR is a versatile tool with numerous applications throughout the drug discovery and development pipeline.

Structural Elucidation of Novel Compounds

The primary application of DEPT is in the unambiguous structural determination of newly synthesized compounds. In drug discovery, where novel scaffolds are constantly being explored, DEPT provides crucial information for confirming the identity and structure of potential drug candidates.

Case Study: Elucidation of a Natural Product with Pharmaceutical Potential

In the structure elucidation of novel natural products, which are a significant source of new drug leads, DEPT is invaluable. For instance, in determining the structure of a complex marine-derived compound, a combination of 1D and 2D NMR techniques, including DEPT, is routinely employed. The DEPT spectra allow for the rapid identification of the number of CH, CH₂, and CH₃ groups, which, when combined with connectivity information from COSY and HMBC experiments, enables the complete assembly of the molecular structure.

Metabolite Identification

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. DEPT can be used to determine the structure of metabolites by identifying changes in the carbon skeleton of the parent drug. For example, the hydroxylation of a methylene (CH₂) group to a methine (CH-OH) group would be readily apparent in the DEPT spectra.

Impurity Profiling and Quality Control

Ensuring the purity of active pharmaceutical ingredients (APIs) is a regulatory requirement. DEPT can be used in conjunction with other NMR techniques for the structural characterization of process-related impurities and degradation products.[6][8] By identifying the carbon multiplicities of an unknown impurity, researchers can often deduce its structure, which is the first step in controlling its presence in the final drug product.

Quantitative Data

The efficiency of the DEPT experiment is dependent on the one-bond carbon-proton coupling constant (¹J_CH_). Below is a table of typical ¹J_CH_ values for various carbon types.

| Carbon Hybridization | Functional Group | Typical ¹J_CH_ (Hz) |

| sp³ | Alkanes (CH₃, CH₂) | 125 |

| Alkanes (CH) | 130 | |

| C-O (Alcohols, Ethers) | 140-150 | |

| C-N (Amines) | 130-140 | |

| sp² | Alkenes | 150-170 |

| Aromatics | 155-165 | |

| Aldehydes | 170-180 | |

| sp | Alkynes | 240-250 |

Conclusion

DEPT NMR spectroscopy is a robust and highly informative technique that is integral to modern chemical and pharmaceutical analysis. Its ability to provide unambiguous information about carbon multiplicities, coupled with its enhanced sensitivity, makes it an essential tool for researchers, scientists, and drug development professionals. From the initial stages of drug discovery to the quality control of the final product, DEPT provides critical structural insights that accelerate the development of new medicines. A thorough understanding of its theoretical underpinnings and practical implementation, as outlined in this guide, will enable researchers to fully leverage the power of this versatile NMR experiment.

References

- 1. emory.edu [emory.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 4. nmr.sinica.edu.tw [nmr.sinica.edu.tw]

- 5. science.widener.edu [science.widener.edu]

- 6. veeprho.com [veeprho.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

Decoding Carbon Multiplicity: An In-depth Technical Guide to CH, CH2, and CH3 Signals in DEPT-135 NMR

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Scaffolds with DEPT-135

In the realm of structural elucidation, particularly within drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. Among the suite of NMR experiments, Distortionless Enhancement by Polarization Transfer (DEPT) provides crucial information regarding the multiplicity of carbon atoms, that is, the number of protons directly attached to them. This guide focuses specifically on the DEPT-135 experiment, a powerful technique that unambiguously distinguishes between methyl (CH3), methylene (CH2), and methine (CH) groups, thereby accelerating the process of molecular structure determination.

The DEPT-135 pulse sequence manipulates the polarization transfer from protons to ¹³C nuclei. The key to its discriminatory power lies in the final proton pulse angle of 135 degrees.[1] This specific angle results in a phase difference for the signals of different carbon types. Consequently, in a DEPT-135 spectrum, CH and CH3 groups produce positive signals, while CH2 groups yield negative (inverted) signals.[2][3] A significant characteristic of the DEPT-135 experiment is the absence of signals from quaternary carbons (carbons with no attached protons), as they lack the necessary protons for polarization transfer.[2][3] This selective information, when combined with a standard broadband-decoupled ¹³C NMR spectrum, allows for a complete and efficient assignment of all carbon signals in a molecule.

Core Principles of DEPT-135

The DEPT experiment is a double resonance pulse program that involves the transfer of polarization from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei.[4] This transfer significantly enhances the signal-to-noise ratio for ¹³C signals compared to a standard ¹³C NMR experiment. The outcome of the DEPT-135 experiment is governed by the number of protons attached to a given carbon atom. The final 135° proton pulse modulates the phase of the resulting carbon signal as a function of the number of attached protons. This phase modulation is the cornerstone of the experiment's ability to differentiate between CH, CH2, and CH3 groups.

Data Presentation: Signal Interpretation in DEPT-135

The interpretation of a DEPT-135 spectrum is straightforward and provides a clear distinction between different types of protonated carbons. The following table summarizes the expected signals for various carbon multiplicities.

| Carbon Type | Number of Attached Protons | DEPT-135 Signal Phase |

| Methyl (CH3) | 3 | Positive |

| Methylene (CH2) | 2 | Negative |

| Methine (CH) | 1 | Positive |

| Quaternary (C) | 0 | No Signal |

By comparing the DEPT-135 spectrum with a standard broadband-decoupled ¹³C spectrum (which shows all carbon signals), one can unequivocally identify each type of carbon. Carbons appearing in the ¹³C spectrum but absent in the DEPT-135 spectrum are identified as quaternary carbons.

Experimental Protocols

Acquiring high-quality DEPT-135 spectra requires careful attention to sample preparation and experimental parameters.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Purity: The sample should be as pure as possible to avoid interference from impurities.

-

Solvent: A suitable deuterated solvent must be used to dissolve the sample. The choice of solvent depends on the solubility of the analyte. The solvent should be filtered to remove any particulate matter.[5]

-

Concentration: For ¹³C-based experiments like DEPT, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable time. A typical concentration range for small molecules is 5-50 mg in 0.6-0.7 mL of deuterated solvent.[3] For ¹³C experiments, a concentration of 0.2 to 0.3 millimoles in 0.7 mL is a good starting point.[5]

-

NMR Tubes: Use high-quality, clean, and dry NMR tubes. Chipped or scratched tubes can degrade the spectral quality.

NMR Data Acquisition

The DEPT-135 experiment is a standard offering on modern NMR spectrometers. The following are key acquisition parameters that need to be considered:

-

Pulse Sequence: The standard DEPT-135 pulse sequence is used.[6]

-

One-Bond C-H Coupling Constant (¹JCH): The delays within the DEPT pulse sequence are dependent on the one-bond carbon-proton coupling constant. An accurate estimation of this value is crucial for efficient polarization transfer. Typical ¹JCH values are:

-

Pulse Widths: Accurate calibration of the 90° pulse widths for both ¹H and ¹³C is essential for clean spectral editing.[4]

-

Spectral Width (sw): The spectral width should be set to encompass all expected ¹³C signals.

-

Acquisition Time (at): This parameter determines the digital resolution of the spectrum.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.[8]

-

Number of Scans (ns): The number of scans depends on the sample concentration and the desired signal-to-noise ratio.

Data Processing

Standard processing steps for DEPT-135 data include:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum must be correctly phased to ensure that the positive (CH, CH3) and negative (CH2) peaks are properly represented.

-

Baseline Correction: A flat baseline is essential for accurate peak integration and presentation.

-

Referencing: The chemical shift axis is referenced to a known standard, typically the solvent signal or an internal standard like tetramethylsilane (TMS).

Mandatory Visualization

The following diagram illustrates the logical workflow for identifying carbon multiplicities using a DEPT-135 experiment in conjunction with a standard ¹³C NMR spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. DEPT [nmr.chem.ucsb.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. tecmag.com [tecmag.com]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. AVANCE Tutorial: DEPT-135 Experiment [imserc.northwestern.edu]

An In-depth Technical Guide to the Benzodiazepine Receptor Inverse Agonist S-135

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the compound S-135, chemically identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one. S-135 is a potent and selective inverse agonist of the benzodiazepine receptor, demonstrating a pharmacological profile opposite to that of classical benzodiazepines. This document collates available data on its discovery, history, mechanism of action, and key experimental findings. Detailed experimental protocols for the primary assays used to characterize S-135 are provided, and all reported quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its biological context and investigational procedures.

Introduction and History

S-135 emerged from research focused on modulating the gamma-aminobutyric acid type A (GABA-A) receptor complex, a critical mediator of inhibitory neurotransmission in the central nervous system (CNS). Unlike benzodiazepine agonists which enhance GABAergic activity, leading to sedative and anxiolytic effects, inverse agonists like S-135 reduce GABA's effect, resulting in heightened arousal and cognitive enhancement.

The compound was first described in the late 1980s as a novel pyrazoloquinoline derivative with high affinity for the benzodiazepine receptor.[1][2] Early investigations revealed its potential as a tool for studying the physiological roles of the benzodiazepine receptor system and as a lead compound for the development of therapeutics aimed at activating depressed brain function.[1][2]

Mechanism of Action

S-135 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. As an inverse agonist, it is thought to stabilize the receptor in an inactive conformation, thereby reducing the frequency of chloride channel opening in response to GABA. This attenuation of GABAergic inhibition leads to a net increase in neuronal excitability in various brain regions. This mechanism is distinct from competitive antagonists, which block the receptor without modulating its intrinsic activity.

Signaling Pathway

The following diagram illustrates the modulatory effect of S-135 on the GABA-A receptor signaling pathway in contrast to GABA and benzodiazepine agonists.

Quantitative Pharmacological Data

While the primary literature accessible for this review did not specify exact IC50 or Ki values, it is consistently stated that S-135 binds to benzodiazepine receptors with high affinity.[1][2] The following table summarizes the reported in vivo effects of S-135.

| Pharmacological Effect | Animal Model | Observed Outcome | Reference |

| Antagonism of Pentobarbital-induced Anesthesia | Mice | Reduction in sleeping time | [1][2] |

| Antagonism of Tetrabenazine-induced Ptosis | Mice | Reversal of ptosis | [1][2] |

| Antagonism of Reserpine-induced Hypoactivity | Mice | Increase in motor activity | [1][2] |

| Antidepressant-like Effect | Mice (Despair Test) | Shortened immobilization time | [1][2] |

| Proconvulsant Effect | Mice | Potentiation of pentylenetetrazole-induced convulsions | [1][2] |

| Potentiation of Crossed Extensor Reflex | Rats | Increased reflex response | [1][2] |

| Anti-amnesic Effect | Mice and Rats (Passive Avoidance) | Antagonism of induced amnesia | [1][2] |

| Brain Function Activation | Rats | Enhanced glucose utilization in memory and arousal-related brain areas | [1][2] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of S-135.

Pentylenetetrazole (PTZ)-induced Convulsion Potentiation Test

This assay assesses the proconvulsant activity of a compound.

-

Animals: Male mice.

-

Procedure:

-

Administer S-135 or vehicle control intraperitoneally (i.p.).

-

After a predetermined pretreatment time, inject a subconvulsive dose of pentylenetetrazole (e.g., 35-45 mg/kg, i.p.).[3]

-

Immediately place the animal in an observation chamber.

-

Observe for the onset of clonic and tonic seizures for a period of 30 minutes.[4]

-

Record the latency to and incidence of seizures in each group. Potentiation is indicated by a decreased seizure threshold (shorter latency or higher incidence of seizures) in the S-135 treated group compared to the vehicle group.

-

Antagonism of Pentobarbital-induced Anesthesia

This test evaluates the stimulant or arousal-promoting effects of a compound.

-

Animals: Male mice.

-

Procedure:

-

Administer S-135 or vehicle control (i.p. or p.o.).

-

After a set pretreatment interval, administer a hypnotic dose of sodium pentobarbital (e.g., 30-65 mg/kg, i.p.).[5][6][7][8]

-

Assess the loss of the righting reflex. An animal is considered anesthetized if it does not right itself within 30 seconds when placed on its back.

-

Measure the duration of anesthesia (time from the loss to the regaining of the righting reflex).

-

A significant reduction in the duration of anesthesia in the S-135 treated group compared to the control group indicates an antagonistic effect.

-

Forced Swim Test (Despair Test)

This is a common behavioral test to screen for antidepressant-like activity.

-

Animals: Male mice.

-

Procedure:

-

Administer S-135 or a reference antidepressant (e.g., imipramine) or vehicle control.

-

After the appropriate pretreatment time, place each mouse individually into a glass cylinder (e.g., 20 cm height, 10 cm diameter) containing water at 23-25°C to a depth where the mouse cannot touch the bottom.[9]

-

The total duration of the test is typically 6 minutes.[9][10]

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.[11]

-

A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

-

Passive Avoidance Test

This assay is used to assess learning and memory.

-

Animals: Male mice or rats.

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Training Trial:

-

Place the animal in the light compartment.

-

When the animal enters the dark compartment, deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).

-

Administer S-135 or vehicle either before the training trial to assess effects on learning, or immediately after to evaluate effects on memory consolidation. To test for anti-amnesic properties, an amnesic agent (e.g., scopolamine) can be administered before the training trial, and S-135 is given prior to the amnesic agent.

-

-

Retention Trial (typically 24 hours later):

-

Place the animal back into the light compartment.

-

Measure the latency to enter the dark compartment (step-through latency).

-

A longer step-through latency in the S-135 treated group compared to the control group indicates improved memory or an anti-amnesic effect.

-

-

Key Experimental Workflows

The following diagrams illustrate the logical flow of the in vivo experiments.

Conclusion

S-135 is a significant research compound that has contributed to the understanding of the benzodiazepine receptor system. Its profile as an inverse agonist with antidepressant and cognitive-enhancing properties in preclinical models highlights the therapeutic potential of modulating the GABA-A receptor in a manner opposite to traditional benzodiazepines. The experimental protocols and workflows detailed in this document provide a framework for the continued investigation of S-135 and similar compounds. Further research to elucidate its precise binding affinities, pharmacokinetic profile, and safety is warranted to fully assess its potential for clinical development. A study on the fluorometric determination of S-135 in monkey plasma suggests that pharmacokinetic studies have been conducted, and accessing this data would be a valuable next step.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Improvement of Impaired Memory in Mice by Schisandrin | Scientific.Net [scientific.net]

- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 5. In Vivo Proton MRS to Quantify Anesthetic Effects of Pentobarbital on Cerebral Metabolism and Brain Activity in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non- pharmaceutical Pentobarbital Preparation and Anesthetic Effect Evaluation [slarc.org.cn]

- 7. Pentobarbital Anesthesia Suppresses the Glucose Response to Acute Intermittent Hypoxia in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences in the Effects of Pentobarbital Anesthetic and Combination of Medetomidine Hydrochloride, Midazolam, and Butorphanol Tartrate Anesthetic on Electroretinogram in Spontaneously Diabetic Torii Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioural despair test - Wikipedia [en.wikipedia.org]

- 12. Fluorometric determination of an inverse agonist to benzodiazepine receptors S-135 in monkey plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S-135 in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-135, with the chemical name 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a novel compound that has been identified as a high-affinity inverse agonist for the benzodiazepine receptor.[1] Unlike conventional benzodiazepine drugs which are agonists and typically produce sedative and anxiolytic effects, S-135 demonstrates opposing pharmacological actions.[1] Preclinical studies indicate that S-135 possesses properties that could be beneficial for activating depressed brain function, suggesting its potential as an antidepressant and a cognitive enhancer.[1] These application notes provide an overview of the key findings related to S-135 and detailed protocols for foundational experiments to assess its activity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one | [1] |

| Molecular Formula | C₁₅H₁₁N₃OS | [2] |

| Target Receptor | Benzodiazepine Receptor (GABA-A Receptor) | [1] |

| Pharmacological Class | Inverse Agonist | [1] |

In Vivo Pharmacological Effects of S-135

| Experiment | Animal Model | Key Findings | Reference |

| Antidepressant-like Activity | Mice (Despair Test) | Shortened immobilization time | [1] |

| Cognitive Enhancement | Mice and Rats (Passive Avoidance Tasks) | Antagonized amnesia | [1] |

| Central Nervous System Stimulation | Mice | Antagonized pentobarbital-induced anesthesia | [1] |

| Effect on Brain Metabolism | Not Specified | Enhanced glucose utilization in brain areas related to memory and arousal | [1] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of S-135

S-135 acts as an inverse agonist at the benzodiazepine binding site on the GABA-A receptor. Unlike agonists that enhance the effect of GABA, S-135 is proposed to reduce the constitutive activity of the receptor, leading to a decrease in GABAergic inhibition and a subsequent increase in neuronal excitability. This increase in neuronal activity in specific brain regions may underlie its observed antidepressant and cognitive-enhancing effects.

Figure 1: Proposed signaling pathway for S-135 as a benzodiazepine receptor inverse agonist.

Experimental Workflow for In Vivo Behavioral Testing

A typical workflow for assessing the behavioral effects of S-135 involves animal habituation, drug administration, and subsequent behavioral testing. It is crucial to include appropriate control groups to ensure the validity of the results.

Figure 2: General experimental workflow for in vivo behavioral assessment of S-135.

Experimental Protocols

Protocol 1: Benzodiazepine Receptor Binding Assay (In Vitro)

Objective: To determine the binding affinity (Ki) of S-135 for the benzodiazepine receptor.

Materials:

-

Rat cortical membranes (source of benzodiazepine receptors)

-

[³H]-Flumazenil (radioligand)

-

S-135 (test compound)

-

Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Centrifuge

Procedure:

-

Prepare rat cortical membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in fresh Tris-HCl buffer to a protein concentration of approximately 100 µg per assay tube.

-

In a final volume of 0.5 mL, incubate the membrane preparation with a fixed concentration of [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole) and varying concentrations of S-135.

-

For the determination of non-specific binding, incubate the membranes with [³H]-Flumazenil in the presence of a high concentration of unlabeled diazepam (e.g., 100 µM).

-

Incubate the samples for 35 minutes at 30°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of S-135 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Forced Swim Test (FST) for Antidepressant-like Activity (In Vivo)

Objective: To evaluate the antidepressant-like effects of S-135 in mice.

Materials:

-

Male mice (e.g., ddY strain)

-

S-135

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Imipramine (positive control)

-

Cylindrical water tanks (e.g., 25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 10 cm.

Procedure:

-

Administer S-135 (e.g., 10-40 mg/kg, p.o.) or vehicle to the mice. Administer imipramine (e.g., 10-20 mg/kg, i.p.) as a positive control.

-

One hour after administration, place each mouse individually into a water tank.

-

Record the behavior of the mice for a 6-minute period.

-

The duration of immobility (the time the mouse spends floating without struggling, making only small movements to keep its head above water) during the last 4 minutes of the test is measured.

-

A significant reduction in the duration of immobility in the S-135 treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Protocol 3: Passive Avoidance Test for Cognitive Enhancement (In Vivo)

Objective: To assess the ability of S-135 to reverse amnesia in rats.

Materials:

-

Male rats (e.g., Wistar strain)

-

S-135

-

Vehicle

-

Scopolamine (amnesia-inducing agent)

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the dark chamber having an electrifiable grid floor).

Procedure:

-

Acquisition Trial: Place a rat in the light compartment. When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 3 seconds).

-

Immediately after the acquisition trial, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

-

Administer S-135 (e.g., 1-10 mg/kg, p.o.) or vehicle 30 minutes after scopolamine administration.

-

Retention Trial (24 hours later): Place the rat back into the light compartment and measure the latency to enter the dark compartment (step-through latency).

-

A significantly longer step-through latency in the S-135 treated group compared to the scopolamine-only group indicates a reversal of amnesia and a cognitive-enhancing effect.

Protocol 4: Brain Glucose Utilization Assay (In Vivo)

Objective: To measure the effect of S-135 on regional brain glucose metabolism.

Materials:

-

Rats

-

S-135

-

Vehicle

-

[¹⁴C]-2-Deoxyglucose (2-DG)

-

Autoradiography equipment

Procedure:

-

Administer S-135 (e.g., 10 mg/kg, p.o.) or vehicle to the rats.

-

After a specified time (e.g., 30 minutes), administer a bolus of [¹⁴C]-2-Deoxyglucose intravenously.

-

Over the next 45 minutes, collect timed arterial blood samples to measure plasma [¹⁴C]-2-DG and glucose concentrations.

-

At 45 minutes, sacrifice the animal, rapidly remove the brain, and freeze it.

-

Prepare thin brain sections and expose them to X-ray film for autoradiography.

-

Quantify the local cerebral glucose utilization in various brain regions by measuring the optical density of the autoradiograms and applying the operational equation of the 2-deoxyglucose method.[3]

-

An increase in glucose utilization in specific brain regions (e.g., hippocampus, cerebral cortex) in the S-135 treated group compared to the vehicle group would indicate a stimulatory effect on brain metabolism.[1]

References

- 1. Activation of brain function by S-135, a benzodiazepine receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(5-Methylthien-3-yl)-2,5-dihydro-3H-pyrazolo(4,3-c)quinolin-3-one | C15H11N3OS | CID 113637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorometric determination of an inverse agonist to benzodiazepine receptors S-135 in monkey plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental protocol for S 135 synthesis

- 1. metalzenith.com [metalzenith.com]

- 2. researchgate.net [researchgate.net]

- 3. America API 5D S-135 / S-135 Datasheet, chemical composition analysis of S-135, Mechanical Properties [steel-grades.com]

- 4. aircraftmaterials.com [aircraftmaterials.com]

- 5. chuansteel.com [chuansteel.com]

- 6. NRSG 135 - Nursing Pharmacology - [catalog.mtech.edu]

- 7. MP135 Pharmacology - Allied Health | Class Schedule at PCC [pcc.edu]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. fda.gov [fda.gov]

Application Notes and Protocols for S-135 as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-135, with the chemical name 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a potent and selective benzodiazepine receptor inverse agonist.[1] Unlike traditional benzodiazepines which enhance the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor, S-135 exhibits opposing pharmacological actions.[1] These properties make S-135 a valuable research tool for investigating the role of the GABAergic system in various physiological and pathological processes, including cognition, mood, and arousal.

This document provides detailed application notes and experimental protocols for the use of S-135 in a research setting.

Physicochemical Properties and Quantitative Data

| Parameter | Value | Reference |

| Chemical Name | 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one | [1] |

| Molecular Formula | C15H11N3OS | |

| Mechanism of Action | Benzodiazepine Receptor Inverse Agonist | [1] |

| Binding Affinity | ||

| Ki (GABA-A Receptor) | High Affinity (Specific value not publicly available) | [1] |

| IC50 (GABA-A Receptor) | Data not available | |

| Pharmacokinetic Profile | ||

| Lower Limit of Determination in Monkey Plasma | 2 ng/ml | [2] |

Signaling Pathway

S-135, as a benzodiazepine receptor inverse agonist, modulates the function of the GABA-A receptor, a ligand-gated ion channel. The binding of an inverse agonist to the benzodiazepine site on the GABA-A receptor decreases the receptor's activity, leading to a reduced influx of chloride ions. This reduction in chloride current results in decreased neuronal hyperpolarization and consequently, an increase in neuronal excitability.

Caption: Signaling pathway of S-135 as a benzodiazepine receptor inverse agonist.

Experimental Protocols

Assessment of Proconvulsant Activity: Potentiation of Pentylenetetrazole (PTZ)-Induced Convulsions

This protocol is designed to evaluate the proconvulsant effects of S-135 by observing its ability to potentiate seizures induced by a subconvulsive dose of pentylenetetrazole (PTZ).[1]

Materials:

-

S-135

-

Pentylenetetrazole (PTZ)

-

Vehicle (e.g., saline, or a suitable solvent for S-135)

-

Male mice

-

Observation chambers

Procedure:

-

Animal Acclimation: Acclimate male mice to the laboratory environment for at least one week prior to the experiment.

-

Drug Preparation: Prepare a solution of S-135 in a suitable vehicle. Prepare a solution of PTZ in saline.

-

Grouping: Divide the animals into at least four groups:

-

Group 1: Vehicle control

-

Group 2: S-135 alone

-

Group 3: PTZ (subconvulsive dose) alone

-

Group 4: S-135 + PTZ (subconvulsive dose)

-

-

Administration:

-

Administer the vehicle or S-135 (e.g., intraperitoneally, i.p.) to the respective groups.

-

After a predetermined time (e.g., 30 minutes), administer a subconvulsive dose of PTZ (e.g., 30-40 mg/kg, i.p.) to Groups 3 and 4. The exact subconvulsive dose should be determined in a pilot study.

-

-

Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for signs of seizures (e.g., myoclonic jerks, clonic convulsions, tonic-clonic convulsions, and death) for a period of 30 minutes.

-

Data Analysis: Record the latency to the first seizure and the severity of seizures for each animal. Analyze the data using appropriate statistical methods to determine if S-135 significantly potentiates the effects of PTZ.

Evaluation of Analeptic Activity: Antagonism of Pentobarbital-Induced Anesthesia

This protocol assesses the analeptic (stimulant) properties of S-135 by measuring its ability to reduce the duration of anesthesia induced by pentobarbital.[1]

Materials:

-

S-135

-

Pentobarbital sodium

-

Vehicle

-

Male mice or rats

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions.

-

Drug Preparation: Prepare solutions of S-135 and pentobarbital.

-

Anesthesia Induction: Administer a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) to induce anesthesia. The loss of the righting reflex is considered the onset of anesthesia.

-

S-135 Administration: Once the animals are anesthetized, administer S-135 or vehicle.

-

Measurement of Anesthesia Duration: Record the time from the loss of the righting reflex until its return. The righting reflex is considered restored when the animal can right itself three times within 30 seconds when placed on its back.

-

Data Analysis: Compare the duration of anesthesia between the S-135 treated group and the vehicle control group using appropriate statistical tests.

Assessment of Antidepressant-like Activity: Reversal of Reserpine-Induced Hypoactivity

This protocol evaluates the potential antidepressant-like effects of S-135 by testing its ability to reverse the hypoactivity induced by reserpine.[1]

Materials:

-

S-135

-

Reserpine

-

Vehicle

-

Male mice

-

Activity monitoring apparatus (e.g., open field arena with automated tracking)

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room and apparatus.

-

Reserpine Administration: Administer reserpine (e.g., 2 mg/kg, i.p.) to induce a state of hypoactivity. This is typically done 18-24 hours before testing.

-

S-135 Administration: On the day of the test, administer S-135 or vehicle to the reserpinized mice.

-

Activity Monitoring: Place the mice in the activity monitoring apparatus and record their locomotor activity (e.g., distance traveled, number of line crossings) for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Compare the locomotor activity levels between the S-135 treated group and the vehicle control group to determine if S-135 reverses the reserpine-induced hypoactivity.

Evaluation of Cognitive-Enhancing Effects: Passive Avoidance Task

This protocol is used to assess the effects of S-135 on learning and memory. S-135 has been shown to antagonize amnesia in this task.[1]

Materials:

-

S-135

-

Amnesia-inducing agent (e.g., scopolamine)

-

Vehicle

-

Male mice or rats

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with a grid floor in the dark chamber connected to a shock generator)

Procedure:

-

Animal Acclimation: Acclimate animals to the testing environment.

-

Drug Administration: Administer S-135, vehicle, or S-135 in combination with an amnesia-inducing agent prior to the training session.

-

Training Session:

-

Place the animal in the light compartment.

-

After a short habituation period, open the door to the dark compartment.

-

When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Record the latency to enter the dark compartment.

-

-

Retention Session:

-

24 hours after the training session, place the animal back in the light compartment.

-

Open the door to the dark compartment and record the latency to enter. A longer latency is indicative of better memory of the aversive stimulus.

-

-

Data Analysis: Compare the step-through latencies between the different treatment groups in the retention session.

Caption: Experimental workflow for the Passive Avoidance Task.

Assessment of Antidepressant-like Activity: Forced Swim Test

This protocol is a widely used screen for antidepressant drugs and can be used to evaluate the potential antidepressant-like effects of S-135.[1]

Materials:

-

S-135

-

Vehicle

-

Male mice

-

Cylindrical water tanks

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory.

-

Drug Administration: Administer S-135 or vehicle at a predetermined time before the test.

-

Pre-swim Session (optional but recommended): On the day before the test, place each mouse in a cylinder filled with water (23-25°C) for 15 minutes. This is done to induce a state of "behavioral despair".

-

Test Session: 24 hours after the pre-swim, place the mice back into the water-filled cylinders for a 6-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement other than that necessary to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the S-135 treated group and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Caption: Experimental workflow for the Forced Swim Test.

Disclaimer

These protocols are intended as a guide for research purposes only. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and require approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should optimize dosages, timing, and specific parameters based on their experimental setup and animal models.

References

Application Notes and Protocols for S-135 in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction